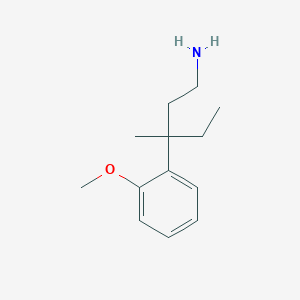

3-(2-Methoxyphenyl)-3-methylpentan-1-amine

Description

Contextualization within Organic Chemistry and Amine Derivatives

3-(2-Methoxyphenyl)-3-methylpentan-1-amine is a primary aliphatic amine. Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. They are derivatives of ammonia (B1221849), wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group.

Primary amines, such as the one in the subject compound, are important starting materials for synthesizing a wide range of other compounds, including dyes, emulsifiers, and pharmaceuticals. wikipedia.org The presence of the nitrogen atom is crucial as it can confer polarity to the molecule and is often involved in binding to biological targets like proteins and enzymes. drugdiscoverytrends.com

Significance of the Pentan-1-amine Scaffold in Chemical Synthesis

The pentan-1-amine structure, a five-carbon chain with a terminal amine group, is a versatile building block in organic synthesis. wikipedia.org This scaffold allows for a variety of chemical modifications. The simple alkyl chain provides a flexible backbone that can be functionalized to create diverse molecular architectures.

In medicinal chemistry, related structures like bicyclo[1.1.1]pentylamines (BPCAs) are gaining attention as bioisosteres for aniline (B41778) and its derivatives. nih.govresearchgate.net Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. The use of such scaffolds can lead to improvements in the medicinal properties of drug candidates. nih.gov The pentan-1-amine scaffold in this compound offers a foundation for creating novel compounds with potential therapeutic applications.

Overview of Current and Potential Research Directions on Amines Bearing Methoxyphenyl Moieties

The methoxyphenyl moiety is a common feature in many pharmacologically active molecules. For instance, compounds bearing a methoxyphenyl group are investigated for their interaction with various biological targets, including serotonin (B10506) receptors. nih.govmdpi.com For example, N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine has shown high selectivity as a ligand for the 5-HT1A receptor. mdpi.com

Furthermore, isomers and related structures of the title compound, such as (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentan-1-amine, are known intermediates in the synthesis of tapentadol, an analgesic drug. google.combiosynth.comgoogle.com This highlights the role of methoxyphenyl-containing amines as key intermediates in the preparation of pharmaceuticals.

Given these precedents, potential research on this compound could focus on:

Synthesis and Characterization: Developing efficient synthetic routes to produce the compound and its stereoisomers, followed by detailed structural and physicochemical characterization.

Medicinal Chemistry: Investigating its potential as a scaffold for new therapeutic agents, particularly for central nervous system disorders, given the known activities of other methoxyphenyl amines.

Material Science: Exploring its use in the development of new functional materials, a field where novel amine derivatives are often of interest. drugdiscoverytrends.com

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methoxyphenyl)-3-methylpentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO/c1-4-13(2,9-10-14)11-7-5-6-8-12(11)15-3/h5-8H,4,9-10,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEAPSHHXCPRNDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(CCN)C1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589467 | |

| Record name | 3-(2-Methoxyphenyl)-3-methylpentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886685-28-5 | |

| Record name | 3-(2-Methoxyphenyl)-3-methylpentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 3 2 Methoxyphenyl 3 Methylpentan 1 Amine

Retrosynthetic Analysis of the 3-(2-Methoxyphenyl)-3-methylpentan-1-amine Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, two primary disconnections are considered.

C-N Bond Disconnection: The most straightforward retrosynthetic step is the disconnection of the primary amine group. This leads back to a corresponding carbonyl compound, such as a ketone or an aldehyde, via a reductive amination pathway. chadsprep.comyoutube.com Alternatively, it could point to an alkyl halide that could be aminated.

C-C Bond Disconnection: The pentane (B18724) backbone can be disconnected at various points. A logical disconnection is adjacent to the quaternary carbon (C3), suggesting a Grignard reaction. This approach involves a (2-methoxyphenyl) Grignard reagent and a suitable ketone or ester precursor to form the key tertiary carbon center. masterorganicchemistry.commasterorganicchemistry.com

These disconnections suggest that key precursors could include a ketone like 1-(2-methoxyphenyl)propan-1-one (B1594194) or an aldehyde derivative which would undergo chain extension and amination.

Conventional Synthetic Pathways

Based on the retrosynthetic analysis, several conventional synthetic routes can be devised to prepare this compound.

The formation of a primary amine via direct alkylation of ammonia (B1221849) with a suitable alkyl halide is a fundamental method in amine synthesis. wikipedia.org In this context, a hypothetical precursor like 1-halo-3-(2-methoxyphenyl)-3-methylpentane would react with ammonia. However, this method is often plagued by a lack of selectivity. The primary amine product is itself nucleophilic and can react with additional alkyl halide, leading to the formation of secondary, tertiary, and quaternary ammonium (B1175870) salts as byproducts. wikipedia.orglibretexts.orgjove.com This polyalkylation reduces the yield of the desired primary amine, making this route less efficient for laboratory and industrial synthesis unless a large excess of ammonia is used. jove.com

Alternative two-step methods are often preferred for creating primary amines to ensure higher purity and yield. libretexts.org One such strategy involves using an azide (B81097) as a nitrogen nucleophile. The reaction of an alkyl halide with sodium azide produces an alkyl azide, which is not nucleophilic and thus does not undergo overalkylation. libretexts.org The subsequent reduction of the azide, typically with lithium aluminum hydride (LiAlH₄), yields the primary amine. libretexts.org

Grignard reactions are a powerful tool for forming carbon-carbon bonds and are particularly useful for constructing the tertiary carbon center in the target molecule. masterorganicchemistry.comlibretexts.org A plausible pathway involves the reaction of an organomagnesium halide (Grignard reagent) with a ketone.

A potential synthesis could start with a ketone precursor. For instance, reacting 2-bromoanisole (B166433) with magnesium in an ether solvent like tetrahydrofuran (B95107) (THF) would generate 2-methoxyphenylmagnesium bromide. google.com This Grignard reagent can then be added to a ketone such as 3-methylpentan-2-one. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, and after an acidic workup, a tertiary alcohol is formed. masterorganicchemistry.comlibretexts.org

A patent for a related compound demonstrates a highly stereospecific Grignard reaction where ethylmagnesium chloride in THF is reacted with a ketone precursor, (2S)-3-(dimethylamino)-1-(3-methoxyphenyl)-2-methyl-1-propanone, to introduce a second asymmetric carbon atom with high selectivity. google.com This highlights the utility of Grignard reactions in building complex chiral structures. google.com

| Reaction Step | Reagents | Product Type | Reference |

| Grignard Reagent Formation | 2-Bromoanisole, Magnesium (Mg) | 2-Methoxyphenylmagnesium bromide | google.com |

| Nucleophilic Addition | Grignard Reagent, Ketone (e.g., 3-methylpentan-2-one) | Tertiary Alcohol | masterorganicchemistry.comlibretexts.org |

| Stereospecific Addition | Ethylmagnesium chloride, Chiral Ketone | Diastereomeric Alcohol | google.com |

This table is interactive. Click on the headers to sort.

Reductive amination is one of the most common and efficient methods for synthesizing amines from carbonyl compounds. wikipedia.orglibretexts.org This one-pot reaction typically involves the condensation of a ketone or aldehyde with ammonia to form an intermediate imine, which is then reduced in situ to the corresponding primary amine. wikipedia.orgchemistrysteps.com

For the synthesis of this compound, a suitable precursor would be 3-(2-methoxyphenyl)-3-methylpentanal. The reaction of this aldehyde with ammonia would form the corresponding imine, which is then reduced. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation with H₂ over a metal catalyst like nickel or palladium. libretexts.orgnih.govmdma.ch Sodium cyanoborohydride is particularly effective because it is a mild reducing agent that selectively reduces the imine intermediate without reducing the starting aldehyde. chemistrysteps.comyoutube.com

Recent advances have focused on developing more sustainable catalysts, such as those based on earth-abundant metals like iron, for the reductive amination of ketones and aldehydes with aqueous ammonia. nih.gov

| Method | Carbonyl Precursor | Nitrogen Source | Reducing Agent | Reference |

| Classical Reductive Amination | Aldehyde/Ketone | Ammonia (NH₃) | Sodium Cyanoborohydride (NaBH₃CN) | libretexts.orgchemistrysteps.com |

| Catalytic Reductive Amination | Aldehyde/Ketone | Ammonia (NH₃) | H₂ / Metal Catalyst (e.g., Ni, Pd, Fe) | nih.govmdma.ch |

| Leuckart Reaction | Aldehyde/Ketone | Formamide or Ammonium Formate | Formic Acid | mdpi.com |

This table is interactive. Click on the headers to sort.

A potential sequence could be:

Grignard Reaction: Formation of a tertiary alcohol from 2-methoxyphenylmagnesium bromide and a suitable ketone.

Oxidation: Oxidation of the resulting tertiary alcohol is not feasible to form a ketone for subsequent amination. A different strategy is needed. A more viable route would involve a Grignard reaction on an ester, which adds two identical groups, or a different precursor.

Alternative Route: A nitrile-based approach offers another path. An appropriate alkyl halide could undergo an Sₙ2 reaction with a cyanide anion to form a nitrile. libretexts.org This adds a carbon atom and introduces the nitrogen. The nitrile can then be reduced to the primary amine using a powerful reducing agent like LiAlH₄. libretexts.orglibretexts.org

Yield Optimization Strategies:

Reaction Kinetics: Fine-tuning temperature, pressure, and reactant concentrations can significantly improve yields. azom.com

Catalyst Selection: The choice of catalyst is crucial, especially in reductive amination and hydrogenation steps. nih.govmdma.ch For instance, using specific ruthenium or iridium catalysts can enhance efficiency and selectivity. organic-chemistry.orgorganic-chemistry.org

Solvent and Base: The choice of solvent and base can dramatically affect reaction outcomes and yields, as seen in substitution reactions where switching from ethanol (B145695) to a higher-boiling solvent and using a sterically hindered base improved yields significantly. acs.org

Purification: Rigorous purification of intermediates is essential to prevent side reactions in subsequent steps. azom.com

Stereoselective Synthesis of this compound Enantiomers

The target molecule possesses a chiral center at the C3 position, meaning it can exist as a pair of enantiomers. The synthesis of a single enantiomer is critical, particularly for pharmaceutical applications. nih.gov This can be achieved through stereoselective synthesis or by resolving a racemic mixture.

Chiral Resolution: This is a common industrial method for separating enantiomers. wikipedia.org It involves reacting the racemic amine with a chiral resolving agent, such as an enantiomerically pure acid like tartaric acid or camphorsulfonic acid. wikipedia.org This reaction forms a pair of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by crystallization. wikipedia.orgnih.gov After separation, the pure enantiomer of the amine is recovered by removing the resolving agent. wikipedia.org While effective, this method's main drawback is that the maximum theoretical yield for the desired enantiomer is 50%. nih.gov

Asymmetric Synthesis: This approach aims to create the desired enantiomer directly, avoiding the waste associated with resolution. wikipedia.org

Chiral Auxiliaries/Starting Materials: One method involves starting with an enantiomerically pure precursor. For example, a patent describes the stereospecific Grignard reaction on a chiral ketone, which leads to a product with high diastereomeric purity. google.com Subsequent steps would need to proceed without affecting the established stereocenter.

Biocatalysis: The use of enzymes offers a powerful and sustainable route to chiral amines. nih.gov

Transaminases (TAs): These enzymes can convert a prochiral ketone into a chiral amine with high enantiomeric excess. nih.gov

Amine Dehydrogenases (AmDHs): These enzymes catalyze the reductive amination of ketones to produce chiral amines, showing high enantioselectivity for certain substrates. frontiersin.org

Lipases: Lipases can be used for the kinetic resolution of racemic amines, where the enzyme selectively acylates one enantiomer, allowing for its separation from the unreacted enantiomer. google.com

These enzymatic methods operate under mild conditions and can provide very high levels of stereoselectivity, making them attractive alternatives to traditional chemical methods. nih.govmdpi.com

Asymmetric Catalysis in Carbon-Carbon and Carbon-Nitrogen Bond Formation

Asymmetric catalysis offers a powerful and atom-economical approach to the synthesis of chiral molecules. acs.orgwikipedia.org For the synthesis of this compound, catalytic methods can be envisioned for the key bond-forming steps that establish the stereocenters.

One of the most efficient methods for preparing chiral amines is through the asymmetric hydrogenation of prochiral imines. acs.org This approach involves the reduction of an imine precursor using a chiral catalyst, often based on transition metals like iridium, rhodium, or ruthenium, in the presence of a chiral ligand. acs.org The catalyst facilitates the addition of hydrogen across the C=N double bond in a stereocontrolled manner, leading to the desired enantiomer of the amine. While direct asymmetric hydrogenation of unsaturated nitrogenated compounds is a highly sustainable and "green" strategy, the development of effective catalysts remains a key area of research. acs.org

Another powerful strategy is biocatalytic reductive amination. rsc.org The use of enzymes, such as amine dehydrogenases (AmDHs) and transaminases, has gained significant traction in the pharmaceutical industry for the synthesis of chiral amines. mdpi.comacs.org These biocatalysts can exhibit exceptional enantioselectivity and operate under mild, aqueous conditions, aligning with the principles of green chemistry. rsc.orgmdpi.com For instance, a prochiral ketone precursor to this compound could be subjected to reductive amination using an AmDH and a suitable amine source, such as ammonia, to directly generate the chiral primary amine with high enantiomeric excess. rsc.org

The following table summarizes potential asymmetric catalytic approaches:

| Catalytic Method | Precursor | Catalyst/Reagent | Key Features |

| Asymmetric Hydrogenation | Prochiral imine | Chiral Iridium, Rhodium, or Ruthenium complexes | High atom economy, potential for high enantioselectivity. acs.org |

| Biocatalytic Reductive Amination | Prochiral ketone | Amine Dehydrogenase (AmDH), Ammonia | High enantioselectivity, mild reaction conditions, environmentally benign. rsc.org |

| Asymmetric Hydroamination | Alkene | Chiral transition metal catalysts | Direct addition of an amine to a double bond, challenging for primary amines. acs.org |

Chiral Auxiliaries and Substrate Control Strategies

For the synthesis of this compound, a chiral auxiliary could be attached to a precursor molecule to control the formation of one or both stereocenters. For example, a chiral oxazolidinone auxiliary, as pioneered by Evans, could be acylated with a carboxylic acid precursor. wikipedia.org Subsequent diastereoselective alkylation at the α-position would set one of the chiral centers.

A particularly relevant class of chiral auxiliaries for amine synthesis are the sulfinamides, such as tert-butanesulfinamide, developed by Ellman. yale.edu These auxiliaries can be condensed with a ketone precursor to form a chiral N-sulfinyl imine. The subsequent addition of a nucleophile, such as a Grignard or organolithium reagent, to the imine occurs with high diastereoselectivity, controlled by the chiral sulfinyl group. wikipedia.org The sulfinyl group can then be readily cleaved under acidic conditions to reveal the chiral primary amine.

Another notable chiral auxiliary is pseudoephedrine and its analogue, pseudoephenamine. nih.govharvard.edu Amides derived from these auxiliaries can undergo highly diastereoselective alkylation reactions. nih.govharvard.edu This approach could be used to introduce one of the stereocenters in a precursor to the target molecule.

| Chiral Auxiliary | Application | Key Features |

| Oxazolidinones (Evans) | Diastereoselective alkylation of a carboxylic acid precursor. | Well-established, high diastereoselectivity. wikipedia.org |

| tert-Butanesulfinamide (Ellman) | Diastereoselective addition of nucleophiles to N-sulfinyl imines. | Versatile for the synthesis of a wide range of chiral amines. yale.edu |

| Pseudoephedrine/Pseudoephenamine | Diastereoselective alkylation of amides. | High stereocontrol, particularly in the formation of quaternary centers. nih.govharvard.edu |

Diastereoselective Approaches to Chiral Centers

When a molecule contains multiple stereocenters, diastereoselective reactions can be employed to control their relative configuration. In the case of this compound, which has two stereocenters, a diastereoselective approach could involve the reaction of a chiral starting material with an achiral reagent, or the reaction of two chiral fragments.

A potential diastereoselective strategy could start with a chiral building block that already contains one of the desired stereocenters. For example, a chiral α-methyl aldehyde could be reacted with an organometallic reagent derived from 2-bromoanisole in a diastereoselective addition reaction. The stereochemical outcome would be influenced by the existing stereocenter in the aldehyde.

Alternatively, a diastereoselective reduction of a ketone precursor containing an adjacent chiral center could be employed. For instance, if a chiral auxiliary is used to set the first stereocenter, the subsequent reduction of a nearby ketone could be directed by this existing stereocenter to give a specific diastereomer of the corresponding alcohol. This alcohol could then be converted to the amine.

Enantiomeric Resolution Techniques (e.g., diastereomeric salt formation)

While asymmetric synthesis is often the preferred route, classical resolution of a racemic mixture can be an effective method for obtaining a single enantiomer, particularly on an industrial scale. This technique involves the separation of enantiomers by converting them into diastereomers, which have different physical properties and can be separated by methods such as crystallization or chromatography.

Process Optimization and Scalability Considerations in this compound Synthesis

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful consideration of various factors to ensure efficiency, safety, and cost-effectiveness. researchgate.net

Atom Economy and Green Chemistry Principles in Amination Reactions

Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgjocpr.com Reactions with high atom economy are preferred as they generate less waste. wikipedia.org

In the context of synthesizing this compound, amination reactions can be designed to maximize atom economy. For example, direct reductive amination of a ketone with ammonia is highly atom-economical as it only produces water as a byproduct. rsc.org In contrast, methods that rely on stoichiometric reagents, such as the Gabriel synthesis, have poor atom economy. rsc.org

Other green chemistry principles that are relevant to the synthesis of this compound include the use of renewable feedstocks, the avoidance of hazardous solvents, and the use of catalytic rather than stoichiometric reagents. mdpi.comjk-sci.com The development of continuous flow processes can also contribute to a greener synthesis by improving safety, efficiency, and reducing waste. nih.govdigitellinc.com

Catalyst Development for Efficient Transformations

The development of highly active and selective catalysts is crucial for the efficient synthesis of chiral amines. For asymmetric hydrogenation, the choice of both the metal and the chiral ligand is critical in achieving high enantioselectivity. Research continues to focus on developing more robust and recyclable catalysts to improve the sustainability and cost-effectiveness of these processes.

In the field of biocatalysis, protein engineering is being used to develop enzymes with improved stability, substrate scope, and activity. acs.org For instance, amine dehydrogenases can be engineered to accept a wider range of ketone substrates and to operate under more demanding process conditions.

Minimization of By-product Formation and Impurity Profiling

During the Grignard reaction between 2-methoxyphenylacetonitrile (B128560) and ethylmagnesium bromide, a significant by-product can be the unreacted starting nitrile. This can occur if the Grignard reagent is not sufficiently reactive or if it is consumed by trace amounts of water or other protic impurities in the reaction mixture. Another potential by-product is the corresponding ketone, 3-(2-methoxyphenyl)-3-methylpentan-2-one, if the intermediate imine undergoes partial hydrolysis during workup. Furthermore, the Grignard reagent can also act as a base, leading to the deprotonation of the α-carbon of the acetonitrile (B52724), which can result in side reactions and dimerization of the starting material.

In the subsequent reduction of the nitrile intermediate to the primary amine, the primary amine product itself can react with any remaining nitrile or imine intermediates, leading to the formation of secondary and tertiary amine impurities. Over-reduction is also a possibility with certain reducing agents, potentially affecting the aromatic ring or the methoxy (B1213986) group, although this is less common under standard nitrile reduction conditions.

Impurity Profiling and Control Strategies:

A comprehensive impurity profile would necessitate the identification and quantification of these potential by-products. Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for this purpose.

| Potential By-product/Impurity | Origin | Minimization Strategy |

| 2-Methoxyphenylacetonitrile | Incomplete reaction | Use of a slight excess of Grignard reagent, ensure anhydrous conditions. sigmaaldrich.com |

| 3-(2-Methoxyphenyl)-3-methylpentan-2-one | Partial hydrolysis of imine intermediate | Careful control of workup pH and temperature. |

| Dimeric and polymeric products | Side reactions from deprotonation | Slow addition of the Grignard reagent at low temperatures. |

| Secondary and Tertiary Amines | Reaction of primary amine with intermediates | Use of a large excess of the reducing agent, controlled addition of the substrate. |

Synthesis of Structural Analogs and Derivatives of this compound

The synthesis of structural analogs and derivatives of this compound allows for the exploration of structure-activity relationships and the development of compounds with tailored properties. Modifications can be systematically introduced at the phenyl ring, the pentane chain, and the amine functionality.

Modification of the Phenyl Ring Substituents

The methoxy group on the phenyl ring is a key feature that can be readily modified. Analogs with different substituents can be prepared by starting with appropriately substituted phenylacetonitriles. For instance, using 2-hydroxyphenylacetonitrile would lead to the corresponding phenolic analog, while starting with a halogen-substituted phenylacetonitrile (B145931) (e.g., 2-fluorophenylacetonitrile (B44652) or 2-chlorophenylacetonitrile) would yield halogenated analogs. researchgate.net The synthesis of a dimethoxy analog could be achieved by starting with 2,4-dimethoxyphenylacetonitrile. mdpi.com

Furthermore, the methoxy group of the final product, this compound, can be cleaved using reagents like boron tribromide (BBr₃) to yield the corresponding 3-(2-hydroxyphenyl)-3-methylpentan-1-amine. This phenolic derivative can then be further functionalized, for example, by etherification to introduce a variety of alkoxy groups.

Table of Phenyl Ring Analogs and Potential Starting Materials:

| Analog | Potential Starting Material |

| 3-(2-Hydroxyphenyl)-3-methylpentan-1-amine | 2-Hydroxyphenylacetonitrile or demethylation of the parent compound. researchgate.net |

| 3-(2-Fluorophenyl)-3-methylpentan-1-amine | 2-Fluorophenylacetonitrile. |

| 3-(2,4-Dimethoxyphenyl)-3-methylpentan-1-amine | 2,4-Dimethoxyphenylacetonitrile. mdpi.com |

| 3-(4-Methylphenyl)-3-methylpentan-1-amine | 4-Methylphenylacetonitrile. |

Alterations to the Pentane Chain Length and Branching

Modifying the length and branching of the pentane chain can be achieved by varying the Grignard reagent used in the initial synthetic step or by choosing a different starting nitrile. For example, using methylmagnesium bromide instead of ethylmagnesium bromide with 2-methoxyphenylacetonitrile would result in a shorter butyl chain. Conversely, using a propyl or butyl Grignard reagent would lead to longer hexyl or heptyl chains, respectively.

To introduce branching, a branched Grignard reagent such as isopropylmagnesium bromide could be employed. purdue.edu Alternatively, starting with a different nitrile, such as 2-(2-methoxyphenyl)propanenitrile, and reacting it with ethylmagnesium bromide would also result in a branched analog.

Table of Pentane Chain Analogs and Corresponding Reagents:

| Analog | Starting Nitrile | Grignard Reagent |

| 3-(2-Methoxyphenyl)-3-methylbutan-1-amine | 2-Methoxyphenylacetonitrile | Methylmagnesium bromide |

| 3-(2-Methoxyphenyl)-3-methylhexan-1-amine | 2-Methoxyphenylacetonitrile | Propylmagnesium bromide |

| 4-(2-Methoxyphenyl)-4-methylhexan-2-amine | 2-(2-Methoxyphenyl)propanenitrile | Propylmagnesium bromide |

| 2-(2-Methoxyphenyl)-2-methylbutan-1-amine | 2-(2-Methoxyphenyl)acetonitrile | Isopropylmagnesium bromide |

Derivatization of the Amine Functionality

The primary amine group of this compound is a versatile handle for further derivatization to produce secondary and tertiary amines, as well as amides.

N-Alkylation: Secondary and tertiary amines can be synthesized via N-alkylation. Direct alkylation with alkyl halides can be challenging to control and may lead to over-alkylation. A more controlled method is reductive amination, where the primary amine is reacted with an aldehyde or ketone to form an imine, which is then reduced in situ. google.comgoogle.com For example, reaction with formaldehyde (B43269) followed by reduction would yield the N,N-dimethyl derivative. researchgate.net

N-Acylation: Amides can be readily prepared by N-acylation of the primary amine. This can be achieved by reacting the amine with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. For instance, reaction with acetyl chloride would yield N-acetyl-3-(2-methoxyphenyl)-3-methylpentan-1-amine. researchgate.net

Table of Amine Derivatives and Synthetic Methods:

| Derivative | Synthetic Method | Reagents |

| N-Methyl-3-(2-methoxyphenyl)-3-methylpentan-1-amine | Reductive Amination | Formaldehyde, reducing agent (e.g., NaBH₃CN) |

| N,N-Dimethyl-3-(2-methoxyphenyl)-3-methylpentan-1-amine | Reductive Amination | Excess formaldehyde, reducing agent (e.g., NaBH₃CN) researchgate.net |

| N-Acetyl-3-(2-methoxyphenyl)-3-methylpentan-1-amine | N-Acylation | Acetyl chloride or acetic anhydride researchgate.net |

| N-Benzoyl-3-(2-methoxyphenyl)-3-methylpentan-1-amine | N-Acylation | Benzoyl chloride |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 3 2 Methoxyphenyl 3 Methylpentan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

The ¹H NMR spectrum of 3-(2-methoxyphenyl)-3-methylpentan-1-amine, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals the number of distinct proton environments, their electronic surroundings, and their connectivity through spin-spin coupling. Each signal in the spectrum corresponds to a set of chemically equivalent protons.

The aromatic region of the spectrum is expected to show four distinct signals corresponding to the protons on the disubstituted benzene (B151609) ring. The methoxy (B1213986) group (-OCH₃) will present as a sharp singlet, typically downfield due to the deshielding effect of the adjacent oxygen atom. The protons of the pentanamine chain will exhibit characteristic multiplets, with their chemical shifts and coupling patterns providing clear evidence for the connectivity of the aliphatic backbone. The amine (-NH₂) protons may appear as a broad singlet, and their chemical shift can be concentration-dependent.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 500 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.25 | ddd | 1H | Ar-H |

| 7.18 | dd | 1H | Ar-H |

| 6.90 | ddd | 1H | Ar-H |

| 6.85 | dd | 1H | Ar-H |

| 3.85 | s | 3H | -OCH₃ |

| 2.80 | t | 2H | -CH₂-NH₂ (C1) |

| 1.85 | m | 2H | -CH₂- (C2) |

| 1.65 | q | 2H | -CH₂-CH₃ (C4) |

| 1.30 | s | 3H | -CH₃ (at C3) |

| 1.25 | br s | 2H | -NH₂ |

| 0.85 | t | 3H | -CH₂-CH₃ (C5) |

Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). Multiplicity is abbreviated as s (singlet), d (doublet), t (triplet), q (quartet), m (multiplet), dd (doublet of doublets), ddd (doublet of doublet of doublets), br s (broad singlet).

Complementing the proton data, the ¹³C NMR spectrum provides a direct count of the number of unique carbon atoms in the molecule and information about their hybridization and chemical environment. In a proton-decoupled ¹³C NMR spectrum of this compound, each carbon atom typically gives rise to a single sharp line.

The spectrum would show distinct signals for the aromatic carbons, with the carbon atom bearing the methoxy group appearing at a significantly downfield chemical shift. The quaternary carbon (C3), attached to the aromatic ring, a methyl group, and two other alkyl groups, would also have a characteristic chemical shift. The remaining aliphatic carbons of the pentanamine chain and the methyl groups will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 125 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 157.0 | Ar-C (C-OCH₃) |

| 135.5 | Ar-C (Quaternary) |

| 128.0 | Ar-CH |

| 127.5 | Ar-CH |

| 120.8 | Ar-CH |

| 110.5 | Ar-CH |

| 55.4 | -OCH₃ |

| 45.0 | Quaternary C (C3) |

| 40.5 | -CH₂-NH₂ (C1) |

| 38.0 | -CH₂- (C2) |

| 34.5 | -CH₂-CH₃ (C4) |

| 25.0 | -CH₃ (at C3) |

| 8.5 | -CH₂-CH₃ (C5) |

While one-dimensional NMR provides foundational data, two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular puzzle.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically on adjacent carbon atoms. This would be used to trace the connectivity of the pentanamine chain, for instance, by correlating the signals of the C1-H₂ protons with the C2-H₂ protons.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This technique is instrumental in piecing together the entire molecular framework, for example, by showing correlations from the methyl protons to the quaternary carbon (C3) and the adjacent C2 and C4 carbons, as well as from the aromatic protons to the quaternary aromatic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. Cross-peaks indicate that two protons are close to each other in space (typically within 5 Å). This is particularly useful for determining the preferred conformation of the molecule and the relative stereochemistry if chiral centers were present. For this achiral molecule, NOESY can help to confirm the spatial relationship between the methyl group at C3 and the protons of the aromatic ring.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its elemental composition and structure through fragmentation analysis.

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound, HRMS would be used to confirm its molecular formula, C₁₃H₂₁NO. The experimentally determined mass would be compared to the calculated exact mass, with a very small mass error (typically < 5 ppm) providing strong evidence for the proposed formula.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) | Observed Mass (m/z) | Mass Error (ppm) |

| [M+H]⁺ | 208.1701 | 208.1703 | < 1.0 |

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for assessing the purity of volatile compounds and identifying any volatile impurities. A sample of this compound would be injected into the GC, where it is vaporized and separated from any impurities based on boiling point and polarity. As the compound elutes from the GC column, it enters the mass spectrometer, which provides a mass spectrum for the pure compound. The GC chromatogram would ideally show a single major peak, with its retention time being characteristic of the compound under the specific GC conditions. The mass spectrum of this peak would match the expected fragmentation pattern for this compound, further confirming its identity. Any minor peaks in the chromatogram could be identified by their respective mass spectra, allowing for the characterization of volatile impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Non-volatile Impurity Profiling and Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a powerful analytical tool for the separation, detection, and quantification of this compound and its related impurities, particularly those that are non-volatile. The high sensitivity and selectivity of this technique are crucial for impurity profiling in complex matrices. gassnova.no

A typical LC-MS/MS method for the analysis of primary aromatic amines would employ a reversed-phase chromatographic separation coupled with a tandem mass spectrometer. nih.gov A pentafluorophenylpropyl (PFPP) or a C18 column is often utilized to achieve efficient separation of the target compound from its potential impurities. nih.govresearchgate.net Gradient elution with a mobile phase consisting of water and acetonitrile (B52724), both containing a small percentage of an acid like formic acid or acetic acid to facilitate protonation, is commonly used. nih.gov

For detection, a triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode offers high sensitivity and specificity. gassnova.noamazonaws.com Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used as the ionization source, with ESI often being preferred for its efficiency in ionizing polar molecules like amines. gassnova.nonih.gov

Impurity Profiling:

The synthesis of this compound can potentially generate various impurities. These may include starting materials, intermediates, diastereomers, and by-products from side reactions. LC-MS/MS is instrumental in identifying and quantifying these impurities.

A hypothetical impurity profile that could be monitored by LC-MS/MS is presented in the interactive table below. The expected m/z values for the protonated molecules [M+H]⁺ are provided.

| Potential Impurity | Potential Source | Expected [M+H]⁺ (m/z) |

|---|---|---|

| 3-(2-Methoxyphenyl)-3-methylpentanoic acid | Oxidation of an aldehyde intermediate | 237.14 |

| (R/S)-3-(2-Methoxyphenyl)-3-methylpentan-1-ol | Reduction of a carboxylic acid intermediate | 223.17 |

| Diastereomers of this compound | Non-stereoselective synthesis | 222.19 |

| Starting Material: 1-bromo-2-methoxybenzene | Incomplete reaction | 187.00 |

| By-product: bis(3-(2-methoxyphenyl)-3-methylpentyl)amine | Dimerization during synthesis | 428.34 |

Fragmentation Pathway Analysis for Structural Confirmation

Tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns. By subjecting the protonated parent ion of this compound ([M+H]⁺ at m/z 222.19) to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced.

The fragmentation is likely to initiate at the most labile bonds. Key fragmentation pathways for this molecule would include:

Loss of Ammonia (B1221849) (NH₃): A common fragmentation for primary amines, leading to a fragment ion at m/z 205.16.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, resulting in the formation of a stable iminium ion.

Benzylic Cleavage: Cleavage of the bond between the tertiary carbon and the phenyl ring, yielding a resonance-stabilized methoxyphenyl fragment.

Cleavage of the Alkyl Chain: Fragmentation of the pentyl group can lead to the loss of ethyl or methyl radicals. docbrown.info

A study of the fragmentation patterns of related ketamine analogues, which also contain a substituted phenyl ring and an amine group, shows characteristic losses that can be extrapolated to predict the fragmentation of the target compound. mdpi.com The analysis of these fragmentation pathways provides a high degree of confidence in the structural confirmation of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its primary amine, aromatic ether, and aliphatic functionalities. wpmucdn.com

The key expected IR absorption bands are detailed in the table below.

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3400-3250 | N-H stretch (asymmetric and symmetric) | Primary Amine |

| 3050-3010 | C-H stretch | Aromatic Ring |

| 2960-2850 | C-H stretch | Aliphatic (CH₃, CH₂) |

| 1600-1585, 1500-1400 | C=C stretch | Aromatic Ring |

| 1650-1580 | N-H bend (scissoring) | Primary Amine |

| 1250-1200 | C-O-C stretch (asymmetric) | Aryl Ether |

| 1050-1020 | C-O-C stretch (symmetric) | Aryl Ether |

| 1100-1000 | C-N stretch | Aliphatic Amine |

The presence of two distinct N-H stretching bands would be a clear indicator of the primary amine group. wpmucdn.com The bands corresponding to the aromatic C=C stretching and the C-O-C stretching of the ether would confirm the presence of the methoxyphenyl group.

X-ray Crystallography for Definitive Absolute Stereochemistry Determination (if crystalline derivatives are obtainable)

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. For a chiral molecule like this compound, which exists as a pair of enantiomers, this technique is invaluable.

The primary challenge lies in obtaining a single crystal of sufficient quality. As the free amine is a liquid or a low-melting solid, it is often necessary to prepare a crystalline derivative. This can be achieved by forming a salt with a suitable acid, such as hydrochloric acid or a chiral acid like tartaric acid. The formation of salts with well-defined crystal lattices is a common strategy to enable X-ray diffraction analysis. google.com

Once a suitable crystal is obtained, it is irradiated with X-rays. The diffraction pattern of the X-rays is collected and analyzed to generate an electron density map of the molecule. This map reveals the precise spatial arrangement of all atoms in the crystal lattice.

For determining the absolute stereochemistry, the use of a chiral space group or the measurement of anomalous dispersion effects is required. The successful crystal structure determination of various methoxyphenyl-containing compounds demonstrates the feasibility of this approach for structural elucidation. researchgate.netnih.gov The resulting crystallographic data would provide definitive proof of the relative and absolute configuration of the chiral centers in the molecule.

Computational Chemistry and Molecular Modeling Studies of 3 2 Methoxyphenyl 3 Methylpentan 1 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, provide detailed information about electron distribution, molecular orbital energies, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. niscpr.res.inoaji.net This process involves calculating the molecule's electronic energy for various atomic arrangements until the lowest energy conformation is found. The B3LYP hybrid functional combined with a split-valence basis set, such as 6-311++G(d,p), is a commonly employed level of theory for such calculations, balancing accuracy and computational cost. niscpr.res.inopenaccesspub.org

For 3-(2-Methoxyphenyl)-3-methylpentan-1-amine, a DFT study would begin by constructing an initial 3D model of the molecule. The geometry optimization process would then systematically adjust bond lengths, bond angles, and dihedral angles to minimize the total electronic energy. The result is a precise set of coordinates for each atom, representing the molecule's most stable, or ground-state, conformation in the gas phase. oaji.net

Furthermore, by calculating the energy of the molecule at various rotational states (e.g., around the C-C and C-O bonds), a potential energy surface or energy landscape can be mapped. This landscape reveals the energy barriers between different conformations and identifies the most stable conformers.

| Parameter | Bond/Angle | Optimized Value (Illustrative) |

| Bond Length | C-O (methoxy) | 1.36 Å |

| Bond Length | C-N (amine) | 1.47 Å |

| Bond Angle | C-O-C (methoxy) | 118.0° |

| Dihedral Angle | C-C-C-N (amine chain) | -178.5° |

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Reactivity Prediction

The reactivity of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). oaji.netaimspress.com The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical stability and reactivity. aimspress.commdpi.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap indicates that the molecule is more reactive. aimspress.com These energies are used to calculate key reactivity descriptors such as ionization potential, electron affinity, and chemical hardness. oaji.netmdpi.com

For this compound, a HOMO-LUMO analysis would reveal the distribution of these orbitals across the molecule. The HOMO is often localized on electron-rich regions, such as the methoxy (B1213986) group's oxygen atom or the amine group's nitrogen atom, while the LUMO may be distributed over the aromatic phenyl ring.

Illustrative Data Table for HOMO-LUMO Analysis: Note: This table presents hypothetical data to illustrate the output of a frontier molecular orbital analysis. The values are not based on actual calculations for this compound.

| Parameter | Energy (eV) - Illustrative |

| HOMO Energy | -5.85 |

| LUMO Energy | -0.95 |

| HOMO-LUMO Gap (ΔE) | 4.90 |

Electrostatic Potential Mapping (MEP) for Charge Distribution and Interaction Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. openaccesspub.orgresearchgate.net It is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. Typically, red regions signify areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Blue regions indicate areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. Green and yellow areas represent regions of neutral potential.

The MEP map for this compound would likely show a negative potential (red) around the oxygen atom of the methoxy group and the nitrogen atom of the primary amine, identifying these as the primary sites for hydrogen bonding and interaction with electrophiles. The hydrogen atoms of the amine group would likely exhibit a positive potential (blue), marking them as hydrogen bond donor sites. Such maps are invaluable for predicting how the molecule will interact with other molecules, including biological targets. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to another (a receptor, typically a protein or enzyme) to form a stable complex. jbcpm.comugm.ac.id This method is crucial in drug discovery for predicting how a potential drug molecule might interact with its biological target.

Prediction of Binding Modes with Putative Biological Targets (e.g., receptors, enzymes)

The docking process involves placing the ligand, in this case, this compound, into the binding site of a target protein. The algorithm then explores various possible conformations and orientations of the ligand within the binding site, calculating the interaction energy for each pose. The resulting binding mode is the orientation with the most favorable interaction energy, suggesting the most stable and likely binding pose.

The simulation can identify specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site. jbcpm.comnih.gov For this compound, the amine group and the methoxy oxygen would be expected to form key hydrogen bonds with polar residues in a target's binding pocket.

Scoring Functions and Predicted Binding Affinity Evaluation

A scoring function is used in molecular docking to estimate the binding affinity (or binding free energy) between the ligand and the protein for each predicted pose. jbcpm.com The scores are typically expressed in units of kcal/mol, with more negative values indicating a stronger predicted binding affinity. These scores allow for the ranking of different ligands or different binding poses of the same ligand.

While no specific docking studies for this compound are available, a hypothetical study would involve docking it against a relevant biological target. The results would be presented in a table summarizing the binding affinities and key interactions.

Illustrative Data Table for Molecular Docking: Note: This table is a hypothetical representation of results from a molecular docking study. The target and values are for illustrative purposes only and are not derived from actual experiments or calculations involving this compound.

| Putative Target | Binding Affinity (kcal/mol) - Illustrative | Key Interacting Residues (Illustrative) | Interaction Type |

| Monoamine Oxidase A | -8.5 | TYR407, GLN215 | Hydrogen Bond |

| (MAO-A) | ILE180, PHE352 | Hydrophobic | |

| Serotonin (B10506) Transporter | -9.2 | ASP98, SER438 | Hydrogen Bond, Ionic |

| (SERT) | ILE172, PHE335 | Hydrophobic |

Flexible Ligand and Receptor Docking Methodologies for Induced Fit Considerations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net Understanding the interaction between a ligand, such as this compound, and its biological target (receptor) is crucial for predicting its pharmacological effect.

Early docking methods often treated the receptor as a rigid structure to save computational time. However, biological macromolecules are dynamic entities, and their conformation can change upon ligand binding—a phenomenon known as "induced fit." To account for this, flexible ligand and receptor docking methodologies are employed.

For a compound like this compound, a flexible docking study would involve:

Preparation of the Ligand Structure: Generating a 3D model of the compound and exploring its possible low-energy conformations.

Identification and Preparation of the Receptor: Identifying a potential biological target (e.g., a G-protein coupled receptor or an enzyme) and preparing its 3D structure, often obtained from crystallographic data from the Protein Data Bank.

Defining the Binding Site: Specifying the region on the receptor where the ligand is expected to bind.

Running the Docking Simulation: Using algorithms that can sample a vast number of ligand and receptor conformations to find the most stable binding poses. A simulated annealing protocol, such as disrupted velocity simulated annealing (DIVE-SA), can be effective in exploring a large conformational space to identify the correct docking pose. nih.gov

Scoring and Analysis: The resulting poses are ranked using a scoring function that estimates the binding affinity. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor are then analyzed. For example, a docking analysis of a related compound, N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine, revealed key hydrogen bonds with specific amino acid residues in the 5-HT1A receptor. mdpi.com

The table below illustrates the kind of data that would be generated from a flexible docking study.

Table 1: Illustrative Flexible Docking Results for a Hypothetical Target

| Parameter | Value |

|---|---|

| Target Protein | Hypothetical Serotonin Receptor |

| Docking Software | DOCK 6.8 ugm.ac.id |

| Scoring Function | Chemgauss4 mdpi.com |

| Binding Affinity (kcal/mol) | -9.8 |

| Key Interacting Residues | Asp110, Tyr380, Ser180 |

| Types of Interactions | Hydrogen bond with Asp110, Pi-cation interaction with Tyr380, Hydrophobic interactions with surrounding residues |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a detailed view of the behavior of molecules and atoms over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the dynamic evolution of the system.

Conformational Analysis and Molecular Flexibility under Dynamic Conditions

While docking provides a static snapshot of a potential binding pose, MD simulations can explore the conformational landscape of this compound in a dynamic environment, such as in a solvent or when bound to a receptor. This allows for the study of its flexibility and the different shapes it can adopt. Conformational analysis is crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional structure.

A typical conformational analysis using MD would involve simulating the compound in a water box and analyzing the trajectory to identify the most stable conformations and the energy barriers between them. For instance, studies on related cyclophane systems have used variable temperature NMR spectroscopy to understand the conformational processes and energy barriers. researchgate.net

Ligand-Target Complex Stability and Dynamics Over Time

Once a promising binding pose is identified through docking, an MD simulation of the ligand-receptor complex is performed. This simulation, typically run for nanoseconds or even microseconds, assesses the stability of the predicted binding mode. Key metrics to analyze include:

Root Mean Square Deviation (RMSD): To check the stability of the protein backbone and the ligand's position.

Root Mean Square Fluctuation (RMSF): To identify which parts of the protein are flexible and which are stable.

Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds over time.

A stable complex will show minimal deviation in the ligand's position and persistent key interactions throughout the simulation.

Solvent Effects and Binding Free Energy Calculations

MD simulations explicitly include solvent molecules (usually water), providing a realistic environment to study the binding process. The solvent plays a critical role in mediating ligand-receptor interactions.

Furthermore, MD simulations can be used to calculate the binding free energy, which is a more accurate measure of binding affinity than docking scores. Methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) are considered the gold standard. nih.gov These calculations involve computationally "mutating" the ligand into a solvent molecule both in the binding site and in the bulk solvent to determine the free energy change of binding. Simpler, albeit less accurate, methods like MM/PBSA and MM/GBSA (Molecular Mechanics with Poisson-Boltzmann or Generalized Born Surface Area) are also widely used.

The table below shows an example of data that could be obtained from a binding free energy calculation.

Table 2: Illustrative Binding Free Energy Calculation Results

| Method | Component | Energy (kcal/mol) |

|---|---|---|

| MM/PBSA | Van der Waals Energy | -45.2 |

| Electrostatic Energy | -20.5 | |

| Polar Solvation Energy | +35.8 | |

| Non-polar Solvation Energy | -4.1 | |

| Total Binding Free Energy | ΔG_bind | -34.0 |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.

Development of Predictive Models for Biological Activity based on Structural Descriptors

To build a QSAR model for a class of compounds including this compound, a dataset of structurally similar molecules with known biological activities (e.g., IC50 or EC50 values) is required. nih.gov For each molecule, a set of "descriptors" is calculated. These can be 2D descriptors (e.g., molecular weight, number of hydrogen bond donors/acceptors) or 3D descriptors derived from the molecule's conformation (e.g., steric and electrostatic fields in CoMFA/CoMSIA). mdpi.com

Statistical methods, ranging from multiple linear regression to more advanced machine learning algorithms like support vector machines (SVM) and neural networks, are then used to build a mathematical model that correlates these descriptors with the biological activity. nih.govnih.gov

Once a statistically robust QSAR model is developed and validated, it can be used to:

Predict the biological activity of new, untested compounds like this compound.

Provide insights into the structural features that are important for activity, guiding the design of more potent and selective molecules.

The table below provides an example of descriptors that might be used in a QSAR study.

Table 3: Example of Molecular Descriptors for a QSAR Model

| Descriptor | Description | Value for a Hypothetical Molecule |

|---|---|---|

| MW | Molecular Weight | 223.33 |

| logP | Partition coefficient (lipophilicity) | 3.1 |

| HBD | Number of Hydrogen Bond Donors | 1 |

| HBA | Number of Hydrogen Bond Acceptors | 2 |

| TPSA | Topological Polar Surface Area | 38.3 Ų |

Descriptor Calculation and Feature Selection for Model Building

In computational drug discovery, the development of a Quantitative Structure-Activity Relationship (QSAR) model is a foundational step. nih.gov A QSAR model mathematically correlates the structural or physicochemical properties of a set of molecules with their biological activity. mdpi.com This process is essential for predicting the activity of new compounds and understanding the molecular features that drive therapeutic effects. nih.govjocpr.com

Descriptor Calculation

The initial step in any QSAR study involves the calculation of molecular descriptors. nih.gov These are numerical values that encode different aspects of a molecule's topology, geometry, and electronic properties. taylorandfrancis.com For a compound like this compound, its three-dimensional structure would first be generated and optimized using quantum mechanical methods to find a low-energy conformation.

Subsequently, specialized software (e.g., PaDEL, DRAGON, Mordred) would be used to calculate hundreds or even thousands of descriptors. taylorandfrancis.com For a molecule potentially targeting the Central Nervous System (CNS), key descriptors would be calculated to assess its drug-likeness and ability to cross the blood-brain barrier (BBB). lifechemicals.com These often include molecular weight (MW), lipophilicity (logP), topological polar surface area (TPSA), and the count of hydrogen bond donors and acceptors. lifechemicals.com

| Descriptor | Abbreviation | Hypothetical Value | Relevance |

|---|---|---|---|

| Molecular Weight | MW | 221.34 g/mol | Influences diffusion and transport across membranes. |

| Octanol-Water Partition Coefficient | logP | 3.15 | Measures lipophilicity, critical for BBB penetration. lifechemicals.com |

| Topological Polar Surface Area | TPSA | 38.3 Ų | Predicts membrane permeability; lower values favored for CNS drugs. lifechemicals.com |

| Hydrogen Bond Donors | HBD | 1 | Affects solubility and target binding. |

| Hydrogen Bond Acceptors | HBA | 2 | Affects solubility and target binding. |

| Number of Rotatable Bonds | nRotB | 6 | An indicator of molecular flexibility. |

Feature Selection for Model Building

Filter Methods: These techniques assess the relevance of features based on their intrinsic properties, using statistical tests like the Pearson correlation coefficient or information gain, before any model is built. biodawninnovations.com They are computationally efficient and serve as a good preliminary screening step.

Wrapper Methods: These methods use a specific machine learning algorithm to evaluate the quality of a subset of features. biodawninnovations.com Techniques like forward selection or backward elimination iteratively add or remove descriptors based on how they affect the predictive performance of the model.

Embedded Methods: In this approach, feature selection is an integral part of the model training process. neovarsity.org Algorithms like LASSO (Least Absolute Shrinkage and Selection Operator) regression and Random Forest inherently assign importance scores to features, effectively selecting the most impactful ones during model construction.

Once a relevant subset of descriptors is selected, a predictive QSAR model can be built. The robustness and predictive power of the model are assessed using rigorous internal and external validation techniques. mdpi.com

| Parameter | Description | Acceptable Value | Hypothetical Model Value |

|---|---|---|---|

| R² | Coefficient of determination (goodness of fit for the training set). | > 0.6 | 0.85 |

| Q² (or R²cv) | Cross-validated R² (internal predictive ability). mdpi.com | > 0.5 | 0.78 |

| R²pred (or Q²ext) | R² for the external test set (true predictive ability). nih.gov | > 0.6 | 0.72 |

Machine Learning Approaches in Drug Discovery and Lead Optimization

Predictive Modeling and Lead Optimization

Generative AI for De Novo Design

Starting with this compound as a scaffold, a generative model could be tasked with suggesting specific structural modifications to optimize its profile. For instance, it could explore:

Side-chain decoration: Modifying the pentylamine side chain to improve target engagement or solubility.

Fragment replacement: Swapping the methoxyphenyl group for other aromatic systems to enhance potency or reduce off-target effects.

The output of such a model would be a list of new candidate molecules, ranked by their predicted fitness. This allows medicinal chemists to focus their synthetic efforts on a smaller number of highly promising compounds. nih.gov

| Compound | Modification | Predicted Target Affinity (IC₅₀) | Predicted BBB Permeability (logBB) |

|---|---|---|---|

| Lead Compound (Original) | - | 150 nM | 0.10 |

| Candidate 1 | Fluorine added to phenyl ring | 75 nM | 0.12 |

| Candidate 2 | Amine chain extended | 120 nM | 0.05 |

| Candidate 3 (AI-Generated) | Pyridyl scaffold replacement | 45 nM | 0.18 |

By integrating these advanced computational techniques, the process of drug discovery becomes more efficient, data-driven, and capable of exploring a much wider chemical space than is possible through traditional methods alone.

Preclinical Mechanistic Pharmacology of 3 2 Methoxyphenyl 3 Methylpentan 1 Amine

Investigation of Molecular Targets and Pathways

To understand the mechanism of action of a new compound, its direct molecular targets and the subsequent biological pathways it modulates must be identified.

Receptor Binding Affinity and Selectivity Profiling (e.g., G protein-coupled receptors, ion channels, neurotransmitter transporters)

A primary step in characterizing a new chemical entity is to screen it against a wide panel of known biological targets. This typically involves radioligand binding assays where the compound's ability to displace a known radioactive ligand from a specific receptor, ion channel, or transporter is measured. The results of these assays determine the compound's binding affinity (often expressed as the inhibition constant, Ki, or the half-maximal inhibitory concentration, IC50) for various targets. A high affinity for a particular target suggests a potential mechanism of action. Selectivity is also crucial and is determined by comparing the binding affinities across a diverse range of targets. A selective compound will show high affinity for one or a few targets with significantly lower affinity for others.

Enzyme Inhibition or Activation Studies (e.g., metabolic enzymes, signaling enzymes)

Many drugs exert their effects by modulating the activity of enzymes. Therefore, a new compound would be tested in a variety of enzyme assays to see if it acts as an inhibitor or an activator. These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound. For example, its effect on key metabolic enzymes like the cytochrome P450 family or important signaling enzymes such as kinases or phosphatases would be evaluated. The potency of inhibition or activation is typically quantified by an IC50 or EC50 value, respectively.

Modulation of Intracellular Signal Transduction Pathways

Once a primary molecular target is identified (e.g., a G protein-coupled receptor), further studies are conducted to understand how the compound affects the downstream signaling pathways inside the cell. This could involve measuring the levels of second messengers like cyclic AMP (cAMP) or inositol (B14025) phosphates, or assessing the phosphorylation state of key signaling proteins using techniques like Western blotting or ELISA. Understanding these downstream effects is vital for predicting the compound's cellular and physiological responses.

In Vitro Cellular Assays for Mechanistic Elucidation

Following the identification of potential molecular targets, cell-based assays are used to confirm and further explore the compound's mechanism of action in a more biologically relevant context.

Cell-Based Reporter Gene Assays for Pathway Activation

Reporter gene assays are a powerful tool to measure the activation of specific signal transduction pathways. In these assays, cells are engineered to express a reporter gene (such as luciferase or beta-galactosidase) under the control of a promoter that is responsive to a particular signaling pathway. An increase or decrease in the expression of the reporter gene in the presence of the compound provides a quantitative measure of its effect on the pathway.

Neurotransmitter Uptake and Release Studies (if relevant to the amine structure)

Given the presence of an amine group in the structure of 3-(2-Methoxyphenyl)-3-methylpentan-1-amine, it would be pertinent to investigate its effects on neurotransmitter systems. Assays would be conducted to determine if the compound can inhibit the reuptake or stimulate the release of key neurotransmitters such as serotonin (B10506), dopamine, and norepinephrine (B1679862) from nerve terminals (synaptosomes) or cultured neurons. These studies are crucial for compounds being investigated for potential neurological or psychiatric applications.

Analysis of Intracellular Signaling Proteins (e.g., Western blot, ELISA)

Currently, there is a notable absence of publicly available scientific literature detailing the specific effects of this compound on intracellular signaling proteins. Consequently, no data from techniques such as Western blot or ELISA for this particular compound has been reported. Future research in this area will be crucial for elucidating the molecular mechanisms that underpin its biological activity.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

While comprehensive SAR studies specifically for this compound are not extensively documented, preliminary investigations and comparisons with structurally related molecules are beginning to define the key structural components essential for its biological interactions.

Identification of Key Pharmacophoric Features for Target Recognition

The foundational structure of this compound suggests several key pharmacophoric features that are likely critical for its interaction with biological targets. These include the aromatic methoxyphenyl group, the tertiary carbon center, and the primary amine. The spatial arrangement of these features is believed to be a primary determinant of its pharmacological activity.

Impact of Stereochemistry on Biological Activity and Selectivity

For analogous compounds, the stereochemistry at the chiral centers is a critical determinant of biological activity. For instance, in the related compound (2R,3R)-3-(3-Methoxyphenyl)-N,N,2-trimethylpentan-1-amine, the (2R,3R) configuration is essential for its pharmacological relevance. Although specific data for this compound is not available, it is highly probable that its stereoisomers would exhibit significant differences in potency and selectivity for their biological targets.

In Vitro Metabolism and Biotransformation Pathways

The metabolic fate of a compound is a key aspect of its preclinical profile. For this compound, understanding its biotransformation is essential for predicting its in vivo behavior.

Enzymatic Biotransformation by Cytochrome P450 (CYP) Isoforms and Other Metabolic Enzymes

Human cytochrome P450 (CYP) enzymes are major contributors to the oxidative metabolism of many drugs. nih.gov While direct metabolic studies on this compound are not yet published, inferences can be drawn from related structures. For instance, the metabolism of N-(2-methoxyphenyl)hydroxylamine, which shares the 2-methoxyphenyl moiety, has been shown to be mediated by several CYP isoforms, including CYP3A4, CYP2E1, and members of the CYP2C and CYP2D families. nih.govnih.gov These enzymes are known to catalyze a variety of reactions, including hydroxylation, demethylation, and deamination. It is therefore plausible that this compound is also a substrate for one or more of these CYP isoforms, leading to its biotransformation and eventual elimination. The major human drug-metabolizing CYPs are from the CYP1, CYP2, and CYP3 families. nih.gov Specifically, CYP3A4 and CYP2B6 have been identified as key enzymes in the metabolism of other therapeutic agents. nih.gov Further in vitro studies using human liver microsomes and recombinant CYP enzymes are necessary to definitively identify the specific isoforms responsible for the metabolism of this compound and to characterize its metabolic profile.

Identification of Phase I and Phase II Metabolic Reactions and Their Products

The metabolism of this compound is predicted to occur primarily in the liver, mediated by a suite of enzymes. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate these groups with endogenous molecules.

Phase I Metabolism:

Phase I metabolism of this compound is expected to involve several key oxidative reactions catalyzed by the cytochrome P450 (CYP450) enzyme system. nih.gov The primary transformations anticipated are O-demethylation and hydroxylations.

O-Demethylation: The methoxy (B1213986) group on the phenyl ring is a likely site for O-demethylation, a common metabolic pathway for methoxy-substituted aromatic compounds. This reaction would be catalyzed by CYP450 enzymes and result in the formation of a phenolic metabolite, 2-(3-Methyl-1-aminopentan-3-yl)phenol.

Hydroxylation: Aliphatic hydroxylation could occur on the pentyl chain. The carbon atoms of the pentyl group are potential targets for oxidation, leading to the formation of various hydroxylated metabolites.

N-Oxidation: The primary amine group is also susceptible to oxidation, which could lead to the formation of a hydroxylamine (B1172632) or a nitroso derivative.

Phase II Metabolism:

Following Phase I reactions, the newly formed functional groups can undergo Phase II conjugation reactions. researchgate.net These reactions further increase the polarity of the molecule, preparing it for elimination.

Glucuronidation: The phenolic hydroxyl group generated from O-demethylation is a prime substrate for UDP-glucuronosyltransferases (UGTs), leading to the formation of a glucuronide conjugate. The primary amine can also be a site for glucuronidation.

Sulfation: The phenolic metabolite can also be conjugated with a sulfonate group by sulfotransferases (SULTs), forming a sulfate (B86663) conjugate.

N-Acetylation: The primary amine group can be acetylated by N-acetyltransferases (NATs), a common pathway for primary amine-containing compounds. researchgate.net

Interactive Data Table: Predicted Phase I Metabolites of this compound

| Metabolite Name | Metabolic Reaction | Enzyme System |

| 2-(3-Methyl-1-aminopentan-3-yl)phenol | O-Demethylation | Cytochrome P450 |

| 3-(2-Methoxyphenyl)-3-methylpentan-1-ol | Deamination/Oxidation | Monoamine Oxidase/Aldehyde Dehydrogenase |

| Hydroxylated derivatives | Aliphatic Hydroxylation | Cytochrome P450 |

Interactive Data Table: Predicted Phase II Metabolites of this compound

| Metabolite Name | Metabolic Reaction | Enzyme System |

| 2-(3-Methyl-1-aminopentan-3-yl)phenyl glucuronide | Glucuronidation | UDP-glucuronosyltransferases (UGTs) |

| 2-(3-Methyl-1-aminopentan-3-yl)phenyl sulfate | Sulfation | Sulfotransferases (SULTs) |

| N-acetyl-3-(2-Methoxyphenyl)-3-methylpentan-1-amine | N-Acetylation | N-acetyltransferases (NATs) |

Characterization of Metabolites and Their Potential for Biological Activity

The metabolites of this compound can be categorized as either active or inactive. nih.gov An active metabolite is one that exhibits pharmacological activity, which may be similar to, or different from, the parent compound. Inactive metabolites are pharmacologically inert and are essentially detoxification products.

The primary phenolic metabolite, 2-(3-Methyl-1-aminopentan-3-yl)phenol, resulting from O-demethylation, has the potential to be biologically active. Phenolic compounds are known to interact with various biological targets. The activity of this metabolite would depend on its affinity for the same or different receptors and enzymes as the parent compound.

The products of Phase II conjugation reactions, such as glucuronide and sulfate conjugates, are typically inactive and are readily excreted in the urine or bile. nih.gov These reactions generally represent a detoxification pathway, effectively terminating the pharmacological activity of the parent compound and its Phase I metabolites.

Further research would be necessary to isolate and characterize each metabolite and to determine its specific pharmacological profile. This would involve in vitro assays to assess their activity at various receptors and enzymes, as well as in vivo studies to understand their pharmacokinetic and pharmacodynamic properties.

Analytical Method Development and Validation for 3 2 Methoxyphenyl 3 Methylpentan 1 Amine

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are indispensable for the separation and analysis of complex mixtures, making them ideal for assessing the purity of 3-(2-Methoxyphenyl)-3-methylpentan-1-amine and quantifying it in the presence of impurities and starting materials.

High Performance Liquid Chromatography (HPLC) Method Development (e.g., reverse-phase, chiral HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and versatility. For this compound, both reverse-phase and chiral HPLC methods are critical.